Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-

Description

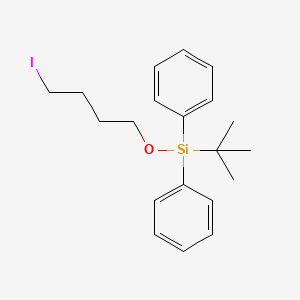

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a tert-butyl- and diphenyl-substituted organosilane featuring a 4-iodobutoxy chain. This compound belongs to the broader class of alkoxysilanes, which are widely used in organic synthesis, materials science, and electronics due to their tunable reactivity and stability .

Properties

CAS No. |

149365-02-6 |

|---|---|

Molecular Formula |

C20H27IOSi |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

tert-butyl-(4-iodobutoxy)-diphenylsilane |

InChI |

InChI=1S/C20H27IOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 |

InChI Key |

HQVMOFQRAHSRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCI |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure and Reaction Conditions

A representative synthesis pathway is as follows, based on literature data and analogous compound preparations:

Reaction Schemes and Mechanistic Insights

Halide Exchange (Finkelstein Reaction): Conversion of 4-chlorobutoxy to 4-iodobutoxy is achieved by treatment with sodium iodide in acetone at elevated temperature, leveraging the better leaving group ability of iodide to facilitate subsequent coupling reactions.

Alkylation of Silanol Core: The nucleophilic silanol or silanolate intermediate reacts with the 4-iodobutoxy electrophile under basic conditions (e.g., cesium carbonate) to form the desired silane ether linkage.

Use of Protecting Groups: Hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers to prevent side reactions during multi-step synthesis. Deprotection is performed under mild acidic conditions with TFA/DCM mixtures.

Coupling Reactions: Organolithium reagents such as n-BuLi are employed at low temperatures (-78 °C) in THF/HMPA solvent mixtures to promote nucleophilic substitution and coupling with alkyl iodides.

Representative Experimental Data

Research Results and Discussion

Yield Optimization and Reaction Efficiency

The synthesis of Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- benefits from high-yielding halide exchange and coupling steps, with yields typically ranging from 70% to over 90% for individual steps. The critical halide exchange step (chloride to iodide) proceeds efficiently under Finkelstein conditions, providing a good leaving group for subsequent nucleophilic substitution.

Protection and deprotection strategies are crucial for maintaining functional group integrity and achieving high overall yields. Use of TBDPS and TFA/DCM mixtures allows selective and mild transformations.

Challenges and Considerations

- The coupling step involving n-BuLi requires strict anhydrous and low-temperature conditions to prevent side reactions and decomposition.

- Hydrolysis of sensitive intermediates can occur during prolonged reaction times or exposure to moisture.

- The presence of bulky tert-butyl and diphenyl groups may influence steric hindrance, affecting reaction rates and yields.

Comparative Analysis with Related Compounds

The synthetic approach for Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- shares similarities with the synthesis of related silanol derivatives and iodide-functionalized intermediates used in natural product synthesis, such as aspergillide D fragments and other organosilicon compounds. Techniques like Sharpless asymmetric epoxidation, Ohira-Bestmann alkyne synthesis, and Yadav's protocol for propargyl alcohols are often integrated into complex synthetic schemes involving iodide intermediates.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|---|

| 1 | Silanol core preparation | Commercial or hydrosilylation | N/A | Starting material |

| 2 | Alkylation with halobutane | Cs2CO3, DMF, 50 °C, overnight | ~87% | Introduces butoxy chain |

| 3 | Halide exchange (Cl to I) | NaI, acetone, 70 °C, overnight | ~87% | Finkelstein reaction |

| 4 | Coupling with silane core | n-BuLi, THF/HMPA, -78 °C | 70-73% | Nucleophilic substitution |

| 5 | Protection/deprotection | TBDPS-Cl, TFA/DCM | 90-98% | Protect hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce a silanol.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exerts its effects is primarily through the formation of stable carbon-silicon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of drug molecules.

Comparison with Similar Compounds

Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]diphenyl- (CAS 164025-54-1)

- Structure : Features a 5-iodopentyloxy chain instead of 4-iodobutoxy.

- Molecular Formula : C21H29IOSi (estimated).

- Key Differences : The longer alkyl chain (pentyl vs. butyl) increases molecular weight and hydrophobicity. This may elevate boiling points and reduce solubility in polar solvents compared to the target compound .

tert-Butyl(4-iodophenoxy)dimethylsilane (CAS 133430-99-6)

- Structure: Contains a para-iodophenoxy group attached to a tert-butyldimethylsilane.

- Molecular Formula : C13H19IOSi.

- However, the absence of diphenyl groups reduces steric bulk, possibly increasing susceptibility to hydrolysis .

Halogen-Substituted Silanes

tert-Butyldiphenylchlorosilane (CAS 58479-61-1)

- Structure : Chloride substituent instead of 4-iodobutoxy.

- Molecular Formula : C16H19ClSi.

- Key Differences: The chloride group is more electronegative and reactive toward nucleophiles, making this compound a superior silylating agent. However, iodine in the target compound offers distinct reactivity, such as participation in Sonogashira or Ullmann couplings .

Complex Functionalized Silanes

Silane, (1,1-dimethylethyl)[(2S)-2-[(4R,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]propoxy]diphenyl- (CAS 392725-09-6)

- Structure : Contains a dioxolane-ring substituent.

- Molecular Formula : C30H38O3Si.

- Key Differences : The dioxolane group introduces rigidity and oxygen-rich character, enhancing solubility in polar aprotic solvents. This contrasts with the linear, iodine-terminated chain of the target compound, which may prioritize applications in hydrophobic matrices or as a heavy-atom modifier .

Physical and Chemical Property Trends

Stability and Reactivity Considerations

- Hydrolytic Stability : The tert-butyl and diphenyl groups provide steric shielding, reducing hydrolysis rates compared to less-substituted silanes like trimethoxysilanes.

- Iodine Reactivity : The 4-iodobutoxy chain may undergo Stille or Suzuki couplings, offering synthetic versatility absent in chloride or alkoxy analogs .

Biological Activity

Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a compound with significant potential in various biological applications. Its structure includes a silane group and an iodine atom, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHIOSi

- Molecular Weight : 404.48 g/mol

- IUPAC Name : Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-

- CAS Number : 92511-12-1

The biological activity of silanes often involves their ability to interact with cellular components, influencing processes such as cell signaling, proliferation, and apoptosis. The presence of the iodine atom in this compound may enhance its reactivity towards biological targets, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that compounds similar to silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exhibit various pharmacological activities:

- Anticancer Activity : Some studies have highlighted that organosilicon compounds can induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines by promoting apoptotic characteristics such as chromatin condensation and nuclear fragmentation .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases .

Table 1: Summary of Biological Activities

Detailed Findings

-

Anticancer Studies :

- A study investigated the effects of various organosilicon compounds on cancer cell lines. The results indicated that silane derivatives could significantly inhibit cell proliferation and promote apoptosis through mitochondrial pathways .

- The ethyl acetate fraction of extracts containing similar compounds showed the highest cytotoxic activity against cancer cells, suggesting a strong correlation between structural features and biological efficacy .

-

Antioxidant Mechanism :

- Research has shown that compounds with iodoalkyl groups can enhance antioxidant activity by increasing the electron density around reactive sites. This property allows them to effectively neutralize free radicals .

- The antioxidant activities were quantitatively assessed using DPPH radical scavenging assays, demonstrating significant activity at varying concentrations .

Safety and Toxicity

While silane compounds can exhibit beneficial biological activities, safety assessments are crucial. The toxicity profile of silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- remains to be fully elucidated. Preliminary data suggest that careful handling is necessary due to potential irritations associated with silanes .

Q & A

What are the optimal synthetic routes for preparing Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-?

Basic Question

The synthesis typically involves silylation of a hydroxyl precursor using tert-butyldiphenylchlorosilane derivatives. A common method includes reacting 4-iodobutanol with tert-butyldiphenylchlorosilane in the presence of imidazole as a base to deprotonate the hydroxyl group and facilitate nucleophilic substitution. Solvents like dichloromethane or tetrahydrofuran are used under anhydrous conditions at 0–25°C. Reaction progress is monitored via TLC or GC-MS .

How can researchers assess the purity of this silane compound?

Basic Question

Reverse-phase HPLC with a C18 column and a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective. Adjustments to pH (±0.2) may optimize peak resolution. UV detection at 254 nm is recommended for aromatic and iodine-containing moieties. System suitability tests (e.g., tailing factor <2.0) ensure reproducibility .

What advanced techniques confirm the structural integrity of the iodobutoxy chain?

Advanced Question

Combined spectroscopic methods are critical:

- NMR : H NMR detects the iodobutoxy chain’s methylene protons (δ 3.5–3.7 ppm) and tert-butyl protons (δ 1.05 ppm). C NMR identifies the iodine-bearing carbon (δ 30–35 ppm).

- X-ray crystallography : Resolves steric effects from diphenyl and tert-butyl groups.

- IR : Confirms Si-O-C linkages (1050–1100 cm).

Discrepancies in spectral data may arise from solvent polarity or impurities .

How does the 4-iodobutoxy group influence reactivity in cross-coupling reactions?

Advanced Question

The iodine substituent enables Suzuki-Miyaura or Sonogashira couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces iodine with aryl groups. Optimize conditions using Pd(PPh) (2 mol%), KCO base, and DMF at 80°C. Monitor iodine displacement via F NMR or ICP-MS for trace metal analysis .

What are the critical storage conditions to prevent degradation?

Basic Question

Store under inert gas (argon) at –20°C in amber glass vials. The iodobutoxy group is sensitive to light and moisture, which may hydrolyze the Si-O bond. Use molecular sieves (4Å) in storage containers to absorb residual water .

What degradation products form under hydrolytic conditions?

Advanced Question

Hydrolysis in aqueous THF (pH 7–9) yields diphenylsilanol and 4-iodobutanol as primary products, identified via GC-MS. Acidic conditions (pH <4) accelerate degradation. Kinetic studies using Si NMR track silanol formation rates .

How should researchers resolve contradictory HPLC data for this compound?

Advanced Question

Contradictions often stem from pH-dependent ionization of residual silanol groups on HPLC columns. Validate results using two orthogonal methods:

- Ion-pair chromatography with tetrabutylammonium bromide.

- Size-exclusion chromatography to rule out aggregation.

Cross-check with H NMR integration for quantitative purity .

What safety protocols are essential for handling this compound?

Basic Question

Use PPE (nitrile gloves, goggles) and work in a fume hood. The iodine moiety may release toxic vapors upon heating. Spills require neutralization with sodium thiosulfate to reduce iodine reactivity. Waste must be disposed via halogenated solvent protocols .

How does this silane compare to tert-butyldimethylsilyl (TBS) protecting groups?

Advanced Question

The diphenyl group increases steric hindrance, enhancing stability toward nucleophiles but complicating deprotection. Use HF·pyridine or TBAF for cleavage, monitored by F NMR. Compared to TBS, this silane offers higher thermal stability but lower solubility in polar solvents .

Why might 13^{13}13C NMR spectra show unexpected splitting for the tert-butyl group?

Advanced Question

Crystal packing effects or restricted rotation of the tert-butyl group can cause splitting. Variable-temperature NMR (VT-NMR) at 50°C often resolves this by increasing molecular motion. DFT calculations (B3LYP/6-31G*) model rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.